3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride
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Overview
Description
3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride is a chemical compound that features a unique structure combining a brominated methoxyphenoxy group with an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position, forming 5-bromo-2-methoxyphenol.
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form 5-bromo-2-methoxyphenoxyalkane.
Azetidine Formation: The alkylated product is subjected to a cyclization reaction with azetidine, forming the azetidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Cyclization and Ring-Opening: The azetidine ring can participate in cyclization or ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Hydroxylated derivatives.
Reduction: Methylated derivatives.
Scientific Research Applications
3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride involves its interaction with specific molecular targets. The brominated phenoxy group may interact with enzymes or receptors, while the azetidine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Chloro-2-methoxyphenoxy)methyl)azetidine hydrochloride
- 3-((5-Fluoro-2-methoxyphenoxy)methyl)azetidine hydrochloride
- 3-((5-Iodo-2-methoxyphenoxy)methyl)azetidine hydrochloride
Uniqueness
3-((5-Bromo-2-methoxyphenoxy)methyl)azetidine hydrochloride is unique due to the presence of the bromine atom, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
3-[(5-bromo-2-methoxyphenoxy)methyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-14-10-3-2-9(12)4-11(10)15-7-8-5-13-6-8;/h2-4,8,13H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHMRLMUHSEOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCC2CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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